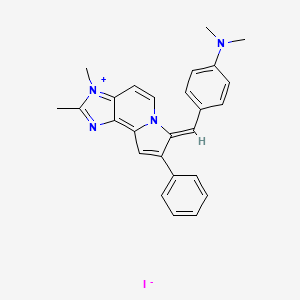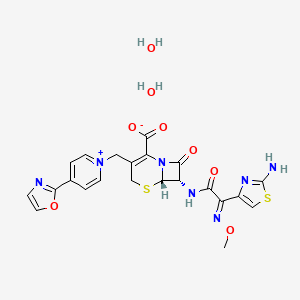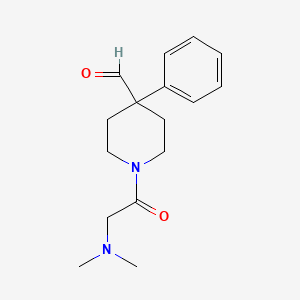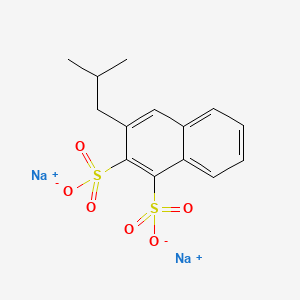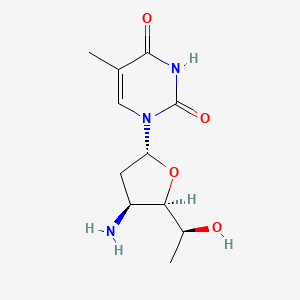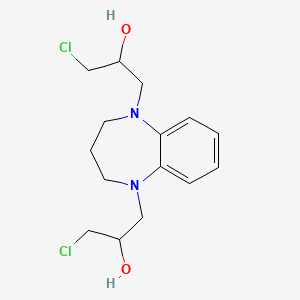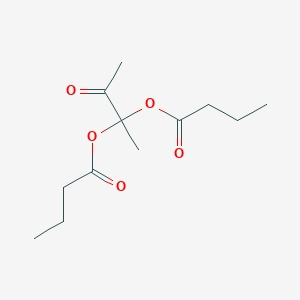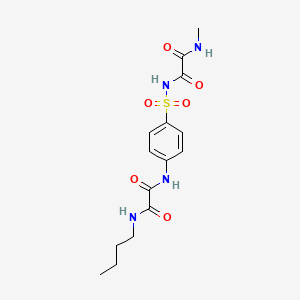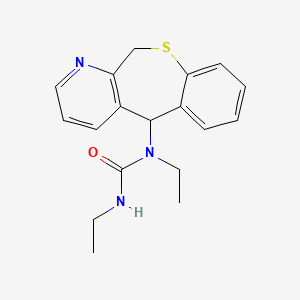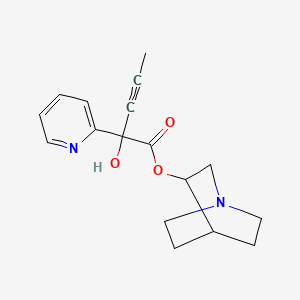
3-Pentynoic acid, 2-hydroxy-alpha-(1-propynyl)-, 3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinuclidine and pyridine, featuring a propynyl group and a glycolate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine and pyridine precursors. One common method involves the reaction of quinuclidine with pyridine-2-carboxylic acid, followed by the introduction of a propynyl group through a propargylation reaction. The final step involves esterification with glycolic acid to form the desired compound.
Industrial Production Methods
Industrial production of 3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Known for its anticholinergic properties and use as a chemical warfare agent.
Quinuclidine derivatives: Various derivatives with different functional groups exhibit a range of biological activities.
Uniqueness
3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate stands out due to its unique combination of quinuclidine and pyridine moieties, along with the propynyl and glycolate groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
102206-65-5 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-pyridin-2-ylpent-3-ynoate |
InChI |
InChI=1S/C17H20N2O3/c1-2-8-17(21,15-5-3-4-9-18-15)16(20)22-14-12-19-10-6-13(14)7-11-19/h3-5,9,13-14,21H,6-7,10-12H2,1H3 |
InChI Key |
UAUHDTIWSOFTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=CC=N1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



